Cas no 885518-26-3 (4-Fluoro-1H-indol-6-amine)
4-Fluoro-1H-indol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-1H-indol-6-amine
- 1H-Indol-6-amine,4-fluoro-
- 1H-Indol-6-amine,4-fluoro-(9CI)
- 6-Amino-4-fluoroindole
- AK134591
- 4-Fluoro-1H-indol-6-ylamine
- FCH854897
- SB15122
- HCH0044704
- ST2418345
- AX8251468
- AB0062026
- Z5265
- 4-Fluoro-1H-indol-6-amine (ACI)
- 885518-26-3
- DS-1976
- 1H-Indol-6-aMine, 4-fluoro-
- DB-077885
- SCHEMBL18953700
- DTXSID40646108
- CS-W022177
- AKOS006284309
- 6-Amino-4-fluoro-1H-indole
- SY114536
- MFCD07357295
-
- MDL: MFCD07357295
- Inchi: 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
- InChI Key: RCBICGWTJATNNU-UHFFFAOYSA-N
- SMILES: FC1C2=C(NC=C2)C=C(N)C=1
Computed Properties
- Exact Mass: 150.05932639g/mol
- Monoisotopic Mass: 150.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 41.8
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 360.6±22.0 °C at 760 mmHg
- Flash Point: 171.9±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-Fluoro-1H-indol-6-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-1H-indol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007816-1g |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 97% | 1g |
$725.20 | 2023-08-31 | |
| Alichem | A199007816-5g |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 97% | 5g |
$2667.70 | 2023-08-31 | |
| Alichem | A199007816-10g |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 97% | 10g |
$2960.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO086-50mg |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 97% | 50mg |
480.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO086-200mg |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 97% | 200mg |
1206.0CNY | 2021-08-04 | |
| TRC | F402390-2.5mg |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402390-5mg |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F402390-25mg |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 25mg |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM146838-1g |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 95%+ | 1g |
$692 | 2021-08-05 | |
| Chemenu | CM146838-5g |
4-Fluoro-1H-indol-6-amine |
885518-26-3 | 95%+ | 5g |
$1730 | 2021-08-05 |
4-Fluoro-1H-indol-6-amine Suppliers
4-Fluoro-1H-indol-6-amine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 4-Fluoro-1H-indol-6-amine
4-Fluoro-1H-indol-6-amine: A Promising Compound in Pharmaceutical Research
4-Fluoro-1H-indol-6-amine (CAS No. 885518-26-3) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its indole core and fluorine substitution, has been extensively studied for its biological activities and pharmacological properties.
The chemical structure of 4-Fluoro-1H-indol-6-amine is noteworthy for its indole scaffold, which is a common motif in many bioactive molecules. The presence of a fluorine atom at the 4-position of the indole ring introduces additional complexity and modulates the compound's physicochemical properties, such as lipophilicity and electronic effects. These modifications can significantly influence the compound's biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of 4-Fluoro-1H-indol-6-amine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Fluoro-1H-indol-6-amine exhibits potent anti-inflammatory effects by inhibiting the activation of microglial cells, which are known to contribute to neuroinflammatory processes.
In addition to its neuroprotective properties, 4-Fluoro-1H-indol-6-amine has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A notable study published in Cancer Research found that 4-Fluoro-1H-indol-6-amine effectively suppressed the growth of various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve the modulation of multiple signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.
The pharmacokinetic properties of 4-Fluoro-1H-indol-6-amine have also been extensively investigated. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may have a favorable safety margin for clinical use.
In terms of synthetic chemistry, the preparation of 4-Fluoro-1H-indol-6-amine has been optimized to improve yield and purity. Various synthetic routes have been reported, including multistep processes involving palladium-catalyzed coupling reactions and selective fluorination steps. These advancements in synthetic methodology have facilitated the large-scale production of this compound for both research and potential commercial applications.
The potential applications of 4-Fluoro-1H-indol-6-amine extend beyond its direct therapeutic effects. It has also been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have explored the use of this compound as a scaffold for developing novel inhibitors of specific enzymes or receptors involved in disease pathogenesis.
In conclusion, 4-Fluoro-1H-indol-6-amine (CAS No. 885518-26-3) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various areas of pharmaceutical research. Ongoing studies are expected to uncover additional applications and refine its use as a therapeutic agent.
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